molecular formula C14H20O B8078734 1-Hept-6-enoxy-4-methylbenzene

1-Hept-6-enoxy-4-methylbenzene

Cat. No.: B8078734
M. Wt: 204.31 g/mol
InChI Key: WLLXDEARLHCNLP-UHFFFAOYSA-N
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Description

1-Hept-6-enoxy-4-methylbenzene is an aromatic ether characterized by a benzene ring substituted with a methyl group at the para-position and a hept-6-enoxy chain (a seven-carbon alkyl group with a terminal double bond) at the ortho-position. This compound is structurally notable for its combination of aromaticity, hydrophobic alkyl chain, and unsaturation, which influence its reactivity and physical properties.

Properties

IUPAC Name

1-hept-6-enoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLXDEARLHCNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Chain Length and Unsaturation: 1-(Hex-5-en-2-yl)-4-methylbenzene

  • Structure : 1-(Hex-5-en-2-yl)-4-methylbenzene features a six-carbon chain (hexene) with a double bond at position 5, directly attached to the benzene ring via a carbon-carbon bond.
  • Key Differences: Chain Length: The hept-6-enoxy group in the target compound has a longer carbon chain (7 vs. Substituent Linkage: The heptenoxy group is attached via an ether oxygen, whereas the hexenyl group in 1-(hex-5-en-2-yl)-4-methylbenzene is directly bonded to the ring. This ether linkage introduces polarity and hydrogen-bonding capacity, which may enhance solubility in alcohols or ethers compared to purely hydrocarbon analogs .

Ether vs. Direct Alkene Substituents: 1-Bromo-4-(3-((5-Phenylpent-4-yn-1-yl)oxy)propyl)benzene

  • Structure : This compound () contains a bromine substituent and a propyloxy-linked phenylpentynyl chain.
  • Key Differences: Functional Groups: The target compound lacks the bromine and alkyne moieties but shares the ether oxygen. The absence of electronegative bromine reduces its susceptibility to nucleophilic substitution. Synthetic Complexity: The compound in was synthesized with a 34% yield via alkylation, suggesting that similar methods could apply to 1-hept-6-enoxy-4-methylbenzene. However, the presence of a terminal alkene in the target compound may require protection during synthesis to avoid side reactions .

Substituent Effects: Methoxy vs. Methyl Groups

  • Example : 1-Methoxy-4-((m-tolyl)ethynyl)benzene () contains a methoxy group and an ethynyl substituent.
  • Key Differences: Electron Donation: The methyl group in this compound donates electron density via inductive effects, while methoxy groups (e.g., in ) donate via resonance, significantly activating the ring toward electrophilic substitution. Reactivity: The ethynyl group in introduces sp-hybridized carbon, enabling click chemistry or cycloadditions, whereas the heptenoxy chain in the target compound may undergo hydroamination or oxidation at the double bond .

Research Findings and Characterization

  • Synthetic Insights: Ether formation via alkylation (e.g., NaH-mediated reactions in ) is a viable route for synthesizing this compound. However, the terminal alkene may require protection to prevent polymerization or oxidation during synthesis . Palladium-catalyzed coupling (as in ) could modify the benzene ring post-synthesis, enabling diversification of the target compound .
  • Spectroscopic Data: 1H NMR: In analogous compounds (), ether-linked protons resonate at δ 3.40–3.54 ppm, while aromatic protons appear at δ 7.04–7.41 ppm. The terminal alkene protons in this compound would likely show signals near δ 5.0–5.5 ppm . GC-MS: A molecular ion peak at m/z 356 was observed for a brominated analog (), suggesting that the target compound (MW 204.31) would produce a corresponding [M]+ signal .
  • This underscores the need for further testing of this compound .

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